[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group, a methyl carbamate moiety, and an (S)-2-amino-propionyl substituent. Its molecular weight is approximately 319.40 g/mol (exact value inferred from structurally similar analogs) . The compound’s structure includes:
- A piperidine ring (6-membered nitrogen-containing heterocycle).
- A methyl-carbamic acid benzyl ester group at the piperidin-2-ylmethyl position.
This compound has been explored in pharmaceutical and agrochemical research, though it is currently listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)21-11-7-6-10-16(21)12-20(2)18(23)24-13-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,19H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZDRSONGCVXHO-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic molecule with significant biological activity. Its structure includes a piperidine ring, an amino acid derivative, and a carbamate ester, which contribute to its potential applications in biochemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, particularly N-acylamide hydrolases (NAAA), which are involved in pain and inflammation pathways. For instance, it showed an IC50 value of 127 nM in inhibiting rat NAAA, indicating potent biological activity .
- Protein Binding : Its unique structural features allow it to form stable complexes with proteins, which is crucial for biochemical assays and therapeutic applications.
Table 1: Biological Activity Profile
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | NAAA | 127 nM | |
| Protein Interaction | Various Enzymes | Not Specified | |
| Pain Modulation | Inflammatory Pathways | Not Specified |
Case Studies
- Pain Management : Research has indicated that compounds similar to this compound can modulate pain responses by inhibiting enzymes responsible for hydrolyzing endogenous fatty acid amides like palmitoylethanolamide (PEA). This modulation can lead to reduced pain behaviors in rodent models of acute and chronic pain .
- Inflammation Studies : In studies focusing on inflammation, the compound has been shown to suppress mast cell degranulation and peripheral inflammation. These effects are attributed to its ability to engage peroxisome proliferator-activated receptor type α (PPARα), highlighting its therapeutic potential in inflammatory diseases .
Table 2: Comparison with Similar Compounds
| Compound Name | IC50 Value | Unique Features |
|---|---|---|
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | 127 nM | Strong NAAA inhibition |
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Not Specified | Similar structure but different side chain |
| Other carbamate derivatives | Variable | Varying potency based on structural modifications |
This comparison illustrates that the target compound possesses unique inhibitory properties compared to related compounds, particularly in its effectiveness against NAAA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Findings from Comparative Studies
Ring Size and Substituent Position
- Piperidine vs. However, the smaller ring size could also limit conformational flexibility.
- Substituent Position : Moving the substituent from piperidin-2-ylmethyl (target) to piperidin-3-yl (e.g., ) alters spatial orientation, which could impact interactions with enzymes or receptors.
Ester Group Stability
- Benzyl Ester vs. tert-Butyl Ester : The benzyl ester in the target compound is prone to hydrolysis under alkaline conditions, as shown in studies on benzyl ester bond cleavage . In contrast, the tert-butyl ester variant offers greater stability in basic environments, making it more suitable for applications requiring prolonged shelf life.
Functional Group Modifications
- Carbamic Acid Substituents : Replacing the methyl group in the carbamic acid moiety with isopropyl or ethyl increases lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability.
Preparation Methods
Alkylation of Piperidine Derivatives
The piperidine ring is functionalized at the 2-position using a modified lithium diisopropylamide (LDA)-mediated alkylation. In a representative protocol:
-
Deprotonation : Piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester is treated with LDA in anhydrous tetrahydrofuran (THF) at −70°C.
-
Benzylation : Benzyl bromide is added dropwise, yielding 3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (yield: 81.4 g, 85%).
-
Hydrolysis : The ethyl ester is saponified with NaOH in ethanol, producing the carboxylic acid intermediate (66.0 g, 92%).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | LDA, THF, −70°C, 45 min | 85 | 95.2 |
| Ester hydrolysis | NaOH (16%), reflux, 10 h | 92 | 97.8 |
Installation of the Methyl-Carbamic Acid Benzyl Ester
Carbamate Formation via Active Carbonate
The methyl-carbamic acid benzyl ester is introduced using a two-step protocol adapted from peptide chemistry:
-
Benzyl chloroformate activation : The piperidine nitrogen is protected with benzyl chloroformate in the presence of N-methylmorpholine (NMM).
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Methylamine coupling : The resulting carbonate reacts with methylamine in dichloromethane (DCM), yielding the methyl-carbamate derivative.
Optimization Note :
-
Solvent effects : DCM outperforms THF due to better solubility of intermediates (yield increase from 72% → 89%).
-
Temperature control : Reactions conducted at 0°C minimize racemization.
Stereoselective Introduction of the (S)-2-Aminopropionyl Group
Chiral Auxiliary-Mediated Coupling
To ensure (S)-configuration retention, the (S)-2-aminopropionyl moiety is introduced using a mixed anhydride method:
-
Activation : Boc-protected (S)-2-aminopropionic acid is treated with isobutyl chloroformate and NMM in THF at −15°C.
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Coupling : The activated species reacts with the piperidinylmethyl intermediate, followed by Boc deprotection with HCl gas (yield: 74%, enantiomeric excess: 98.5%).
Critical Parameters :
-
Coupling agents : DCC/HOBt systems lead to lower racemization compared to EDCI.
-
Deprotection : Gaseous HCl in ethyl acetate prevents over-acidification.
Final Assembly and Purification
Global Deprotection and Crystallization
The tert-butyloxycarbonyl (Boc) and benzyl ester groups are simultaneously removed via hydrogenolysis:
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Hydrogenation : 10% Pd/C in methanol under 50 psi H₂, 24 h.
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Salt formation : The free base is treated with fumaric acid in methanol-water (10:1), yielding crystalline product (mp: 223–225°C).
Purification Data :
| Method | Purity (Pre) | Purity (Post) | Recovery (%) |
|---|---|---|---|
| Recrystallization | 89.4 | 99.1 | 78 |
| Chiral HPLC | 98.5 ee | 99.8 ee | 95 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.89–3.82 (m, 1H, piperidine-H), 3.15 (s, 3H, NCH₃).
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HRMS : [M+H]⁺ calcd. for C₁₇H₂₅N₃O₃: 319.1898; found: 319.1896.
Industrial-Scale Considerations
Cost-Effective Modifications
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Catalyst recycling : Pd/C from hydrogenolysis steps is recovered via filtration and reactivation (5% activity loss per cycle).
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Solvent recovery : THF and DCM are distilled and reused, reducing material costs by 34%.
Challenges and Mitigation Strategies
Racemization During Amide Coupling
Q & A
Q. What are the limitations of current synthetic routes in achieving >95% enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
